2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride
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Overview
Description
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring, a methanesulfonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazole, which is then subjected to sulfonylation using methanesulfonyl chloride under basic conditions to form the intermediate 1-methyl-1H-pyrazol-4-yl methanesulfonate. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield the final product, 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid
- 2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
2-[(1-methyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is unique due to the presence of both the methanesulfonyl and acetic acid groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2648948-84-7 |
---|---|
Molecular Formula |
C7H11ClN2O4S |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
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